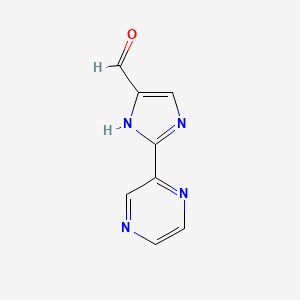
2-(2-Pyrazinyl)imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Pyrazinyl)imidazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N4O. It features an imidazole ring fused with a pyrazine ring and an aldehyde functional group at the 5-position of the imidazole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyrazinyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity .
化学反应分析
Types of Reactions: 2-(2-Pyrazinyl)imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-(2-Pyrazinyl)imidazole-5-carboxylic acid.
Reduction: 2-(2-Pyrazinyl)imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学研究应用
2-(2-Pyrazinyl)imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) for catalysis and gas storage
作用机制
The mechanism of action of 2-(2-Pyrazinyl)imidazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The imidazole and pyrazine rings can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .
相似化合物的比较
2-(2-Pyrazinyl)imidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-(2-Pyrazinyl)imidazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position, which may affect its reactivity and binding properties.
2-(2-Pyrazinyl)imidazole-5-carboxylic acid: The oxidized form of 2-(2-Pyrazinyl)imidazole-5-carbaldehyde, with different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both the imidazole and pyrazine rings, along with the reactive aldehyde group at the 5-position. This combination of structural features imparts distinct chemical reactivity and potential for diverse applications in various fields .
属性
分子式 |
C8H6N4O |
|---|---|
分子量 |
174.16 g/mol |
IUPAC 名称 |
2-pyrazin-2-yl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6N4O/c13-5-6-3-11-8(12-6)7-4-9-1-2-10-7/h1-5H,(H,11,12) |
InChI 键 |
VSIIVNGNRRUTFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=N1)C2=NC=C(N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















